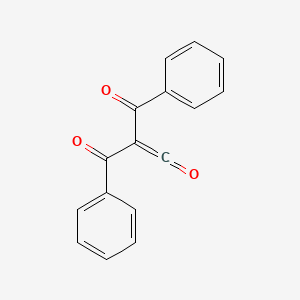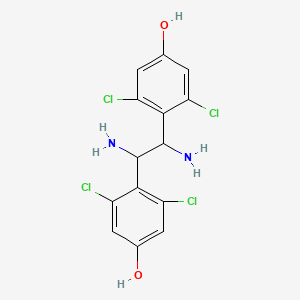
Phenol, 4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichloro-] is a complex organic compound characterized by the presence of phenol groups substituted with chlorine atoms and linked through a diaminoethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichloro-] typically involves the reaction of 3,5-dichlorophenol with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. This ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichloro-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to remove chlorine atoms or modify the amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
Phenol, 4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichloro-] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichloro-] involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-:
Phenol, 4,4’-(1,2-diamino-1,2-ethanediyl)bis-: Similar structure but without chlorine substitution, used in different chemical applications.
Uniqueness
Phenol, 4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichloro-] is unique due to the presence of chlorine atoms, which impart distinct chemical properties such as increased reactivity and potential antimicrobial activity. This sets it apart from other similar compounds and expands its range of applications.
Properties
CAS No. |
82772-92-7 |
|---|---|
Molecular Formula |
C14H12Cl4N2O2 |
Molecular Weight |
382.1 g/mol |
IUPAC Name |
3,5-dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H12Cl4N2O2/c15-7-1-5(21)2-8(16)11(7)13(19)14(20)12-9(17)3-6(22)4-10(12)18/h1-4,13-14,21-22H,19-20H2 |
InChI Key |
QFAANAZLFLSJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)N)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
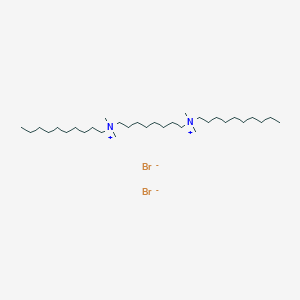
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
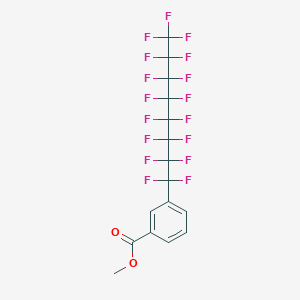
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
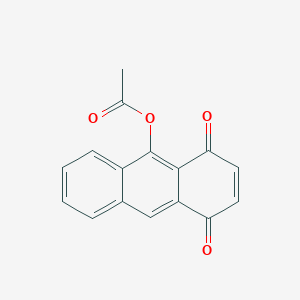

![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
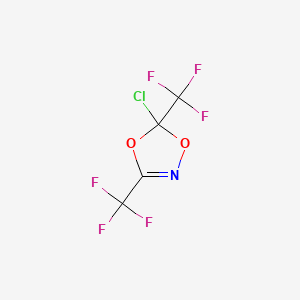
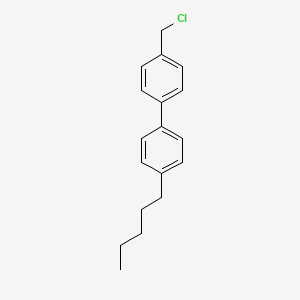
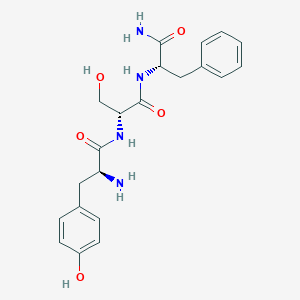
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
